

# Spectroscopic Analysis of Phthalazine-1-thiol: A Technical Guide

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## Compound of Interest

Compound Name: *Phthalazine-1-thiol*

Cat. No.: *B018846*

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **Phthalazine-1-thiol**, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering insights into its structural characterization. Due to the tautomeric nature of **Phthalazine-1-thiol**, existing as both a thiol and a thione form, its spectroscopic signatures reflect a mixture of these two isomers.

## Molecular Structure and Tautomerism

**Phthalazine-1-thiol** ( $C_8H_6N_2S$ ) exists in a tautomeric equilibrium between the thiol form (1H-phthalazine-1-thione) and the thione form (phthalazine-1(2H)-thione). This equilibrium is crucial in interpreting its spectroscopic data, as the observed spectra are often a representation of both tautomers, with the thione form generally being more stable.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Phthalazine-1-thiol**.

### Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> S	-
Molecular Weight	162.21 g/mol	<a href="#">[1]</a>
Exact Mass	162.025169 Da	<a href="#">[1]</a>
Major Fragmentation Peaks (m/z)		
162	[M] <sup>+</sup>	<a href="#">[1]</a>
128	[M-SH] <sup>+</sup>	<a href="#">[1]</a>
102	[M-SH-CN] <sup>+</sup>	<a href="#">[1]</a>

## Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Observed Value (cm <sup>-1</sup> )	Source
N-H Stretch (thione)	3100-3000	-	-
Aromatic C-H Stretch	3100-3000	-	-
S-H Stretch (thiol)	2600-2550	2410	<a href="#">[2]</a>
C=N Stretch	1650-1550	-	-
C=C Stretch (aromatic)	1600-1450	-	-
C=S Stretch (thione)	1250-1020	1323	<a href="#">[2]</a>

Note: Specific peak values for all functional groups are not available in the provided search results. The table presents expected ranges and available specific data.

## Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Specific experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Phthalazine-1-thiol** is not readily available in the public domain. The following are predicted chemical shifts based on the analysis of similar phthalazine derivatives and general principles of NMR spectroscopy.

#### $^1\text{H}$ NMR (Proton NMR)

Proton	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aromatic Protons	7.5 - 8.5	Multiplets
N-H (thione)	12.0 - 14.0	Broad Singlet
S-H (thiol)	3.0 - 4.0	Singlet

#### $^{13}\text{C}$ NMR (Carbon-13 NMR)

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
Aromatic Carbons	120 - 140
C=S (thione)	180 - 200
C-S (thiol)	140 - 150
Quaternary Carbons (C-N)	145 - 160

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **Phthalazine-1-thiol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Phthalazine-1-thiol** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the probe for the specific sample and solvent.
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid State (KBr Pellet): Mix a small amount of **Phthalazine-1-thiol** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the sample in the beam path and record the sample spectrum.

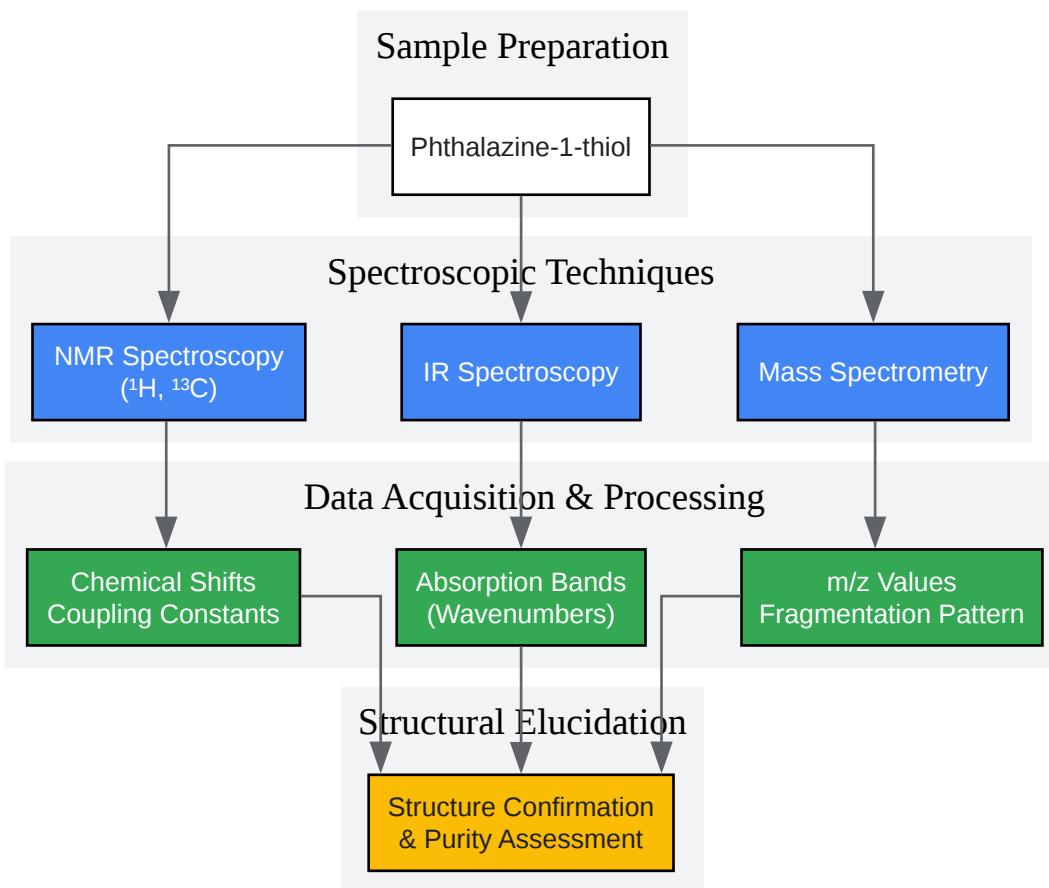
- Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **Phthalazine-1-thiol** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
  - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g.,  $\text{m/z}$  50-500).
  - EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. Acquire the mass spectrum.
- The resulting spectrum will show the mass-to-charge ratio ( $\text{m/z}$ ) of the molecular ion and any fragment ions.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like **Phthalazine-1-thiol**.

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Caption: General workflow for the spectroscopic analysis of **Phthalazine-1-thiol**.

## Conclusion

The spectroscopic analysis of **Phthalazine-1-thiol** provides essential information for its structural confirmation and characterization. The presence of tautomerism is a key feature that influences its NMR, IR, and MS spectra. While a complete experimental dataset is not fully available in the public literature, the data presented in this guide, combined with the provided experimental protocols, offers a solid foundation for researchers working with this compound. The combination of these spectroscopic techniques is indispensable for unambiguously determining the structure and purity of **Phthalazine-1-thiol** in research and development settings.

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## References

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